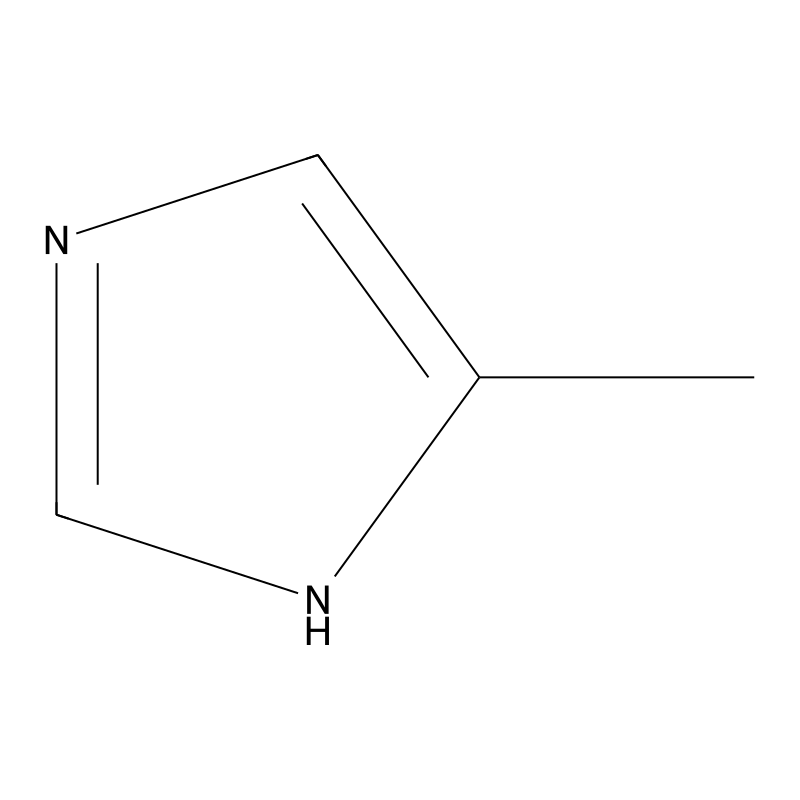4-Methylimidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Carcinogenicity Studies:
Food Science Research:
4-MEI is a common component found in various food and beverage products, including coffee, tea, caramel color, and cooked meats [National Center for Biotechnology Information (NCBI), ""]. Researchers are actively investigating the formation mechanisms and potential mitigation strategies for reducing 4-MEI formation during food processing [National Center for Biotechnology Information (NCBI), ""].
Potential Therapeutic Applications:
While 4-MEI raises concerns due to its potential carcinogenicity, its chemical properties also make it a potential candidate for drug development. Research has explored its applications in synthesizing various therapeutic agents, including:
4-Methylimidazole is a light yellow crystalline solid with the molecular formula C₄H₆N₂. It is derived from imidazole by substituting a hydrogen atom at the fourth position with a methyl group. This compound is soluble in water and alcohol, with a melting point of 46–48 °C and a boiling point of 263 °C . It is primarily formed through the Maillard reaction, which occurs during the cooking of certain foods, particularly in the production of caramel coloring used in soft drinks and other processed foods .
The formation of 4-methylimidazole typically involves reactions between reducing sugars and nitrogenous compounds under heat. Notably, it can be synthesized through several methods:
- Debus-Radziszewski synthesis: Involves reacting methylglyoxal with ammonia and formaldehyde.
- Cyclocondensation: This can include using hydroxyacetone and formamide in the presence of ammonia.
- Catalytic dehydrogenation: This method utilizes imidazoline derivatives .
4-Methylimidazole can be synthesized through various methods:
- Debus-Radziszewski synthesis: Reacting methylglyoxal with ammonia and formaldehyde.
- Cyclocondensation: Using hydroxyacetone and formamide with ammonia.
- Photolysis: Involves alkenyltetrazole derivatives undergoing sequential reactions.
- Catalytic cyclization: Using propanol and formamide .
This compound serves multiple purposes across different industries:
- Pharmaceuticals: Used as an intermediate in drug synthesis.
- Dyes and Pigments: Functions as a raw material for colorants.
- Agricultural Chemicals: Employed in the formulation of agrochemicals.
- Rubber Production: Acts as an additive in rubber manufacturing .
Studies have highlighted that 4-methylimidazole interacts with various biological systems:
- It forms complexes with heme-containing enzymes such as cytochrome P450, inhibiting mixed-function oxidase activity.
- Significant inhibition of specific cytochrome P450 activities has been observed in both rat liver and human microsomes .
Several compounds share structural similarities with 4-methylimidazole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Imidazole | C₃H₄N₂ | Parent structure; involved in various biological processes. |
| 2-Methylimidazole | C₄H₆N₂ | Similar structure; known for different biological activities. |
| Histidine | C₆H₉N₃O₂ | An amino acid containing an imidazole ring; plays critical roles in protein structure. |
| 1-Methylimidazole | C₄H₇N₂ | Variation that may exhibit different reactivity patterns compared to 4-methylimidazole. |
Uniqueness of 4-Methylimidazole: Its specific formation during the Maillard reaction makes it particularly relevant in food chemistry, especially concerning caramel coloring processes. Its classification as a potential carcinogen further distinguishes it from other similar compounds.
Physical Description
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Flash Point
Heavy Atom Count
Density
LogP
log Kow = 0.23
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 7 of 285 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 278 of 285 companies with hazard statement code(s):;
H302 (88.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (57.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (32.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (82.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (17.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (42.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.79%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (13.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (12.23%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (52.88%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms




Corrosive;Acute Toxic;Irritant;Health Hazard
Other CAS
Absorption Distribution and Excretion
The toxicokinetics and metabolism of 4-methylimidazole (4-MZ) have been studied in the male F344 rat using 14C radiolabelled compound. Radioactivity in plasma and urine was profiled by HPLC. After gavage administration of 50 mg/kg, about 85% of the administered radioactivity was recovered in urine within 48 hr. The majority of the radioactivity in urine or plasma was associated with the parent compound and only one minor hydrophilic metabolite was present in urine and in plasma. Elimination of radioactivity via fecal, biliary or respiration was negligible. Elimination of 4-MZ after an iv dose of 5 mg/kg can be described by a two-compartment process with an estimated half-life of 1.8 hr and an estimated apparent volume of distribution of 2.3 L/kg. After gavage at doses of 5, 50 and 150 mg/kg, 4-MZ was readily absorbed with a estimated bioavailability of 60-70%. Urinary excretion data indicated that renal clearance of 4-MZ accounted for about 80% of total body plasma clearance. Based on the estimated AUC of metabolite and the estimated renal clearance of 4-MZ, the formation of metabolite and the renal clearance of 4-MZ appeared to be a saturable process.
Wikipedia
Biological Half Life
Methods of Manufacturing
General Manufacturing Information
Analytic Laboratory Methods
Storage Conditions
Dates
Citek et al. Self-assembly of the oxy-tyrosinase core and the fundamental components of phenolic hydroxylation. Nature Chemistry, doi: 10.1038/nchem.1284, published online 4 March 2012 http://www.nature.com/nchem








